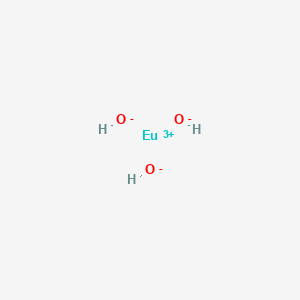

Europium hydroxide (Eu(OH)3)

Descripción

Overview of Rare Earth Hydroxides within Contemporary Materials Research

Rare earth hydroxides (RE(OH)3) are a class of inorganic compounds that have become fundamentally important in modern materials research. researchgate.netsemanticscholar.org They often serve as essential intermediates for the synthesis of other functional materials, such as rare earth oxides, which can be formed through the dehydration of their corresponding hydroxides. semanticscholar.org The properties of rare earth compounds are heavily dependent on their morphologies, and RE(OH)3 are no exception. semanticscholar.org Researchers have explored various nanostructures, including one-dimensional (1D) nanowires and nanorods, two-dimensional (2D) nanosheets, and three-dimensional (3D) assemblies. semanticscholar.org

A significant development in this area is the creation of layered rare earth hydroxides (LREHs), a family of layered host compounds that combine the physicochemical properties of rare earth elements with the ability to accommodate various guest anions in their structure. rsc.org This has opened up potential applications in fields like optics, catalysis, and biomedicine. rsc.org The general formula for these compounds is often represented as R2(OH)6–m(Ax–)m/x·nH2O, where 'R' is a trivalent rare earth ion and 'A' is an interlayer anion. acs.org The synthesis of LREHs with specific compositions, such as RE(OH)2.5Cl(0.5)·0.8H2O, has been achieved through methods like homogeneous precipitation. nih.gov These layered structures exhibit anion-exchange capabilities, allowing for further functionalization. nih.gov

Significance of the Europium(III) Ion in Luminescent Materials and Related Technologies

The trivalent europium ion (Eu3+) is a cornerstone of luminescent materials due to its characteristic sharp and intense red emission. mdpi.comnih.gov This luminescence arises from the 4f-4f electronic transitions of the Eu3+ ion. researchgate.net The electrons in the 4f orbitals are shielded by the outer 5s and 5p shells, resulting in emission spectra with distinct, narrow peaks that are largely independent of the host material. nih.gov

The most prominent emission from Eu3+ corresponds to the 5D0 → 7FJ (where J = 0, 1, 2, 3, 4) transitions. researchgate.netmdpi.com In particular, the hypersensitive electric dipole transition, 5D0 → 7F2, around 611-617 nm, is responsible for the brilliant red color and is highly sensitive to the local symmetry of the Eu3+ ion. researchgate.netmdpi.comrsc.org The intensity ratio of the 5D0 → 7F2 (red) to the 5D0 → 7F1 (orange) magnetic dipole transition is often used as a probe of the coordination environment around the europium ion. nih.govrsc.org

This distinct red luminescence makes Eu3+-activated materials, including europium hydroxide (B78521) and its derivatives, highly valuable for a range of technologies. They are widely used as red phosphors in lighting and display technologies, such as LEDs and OLEDs, where they contribute to enhanced brightness and color purity. worktribe.com The efficiency of this luminescence can be enhanced through a process called "sensitized luminescence," where an "antenna" molecule or a host lattice absorbs energy and then transfers it to the Eu3+ ion, which then emits its characteristic light. mdpi.comrsc.org

Current State of Research on Europium Hydroxide Architectures

Research into europium hydroxide has focused significantly on controlling its morphology and crystal structure to fine-tune its properties for specific applications. semanticscholar.orgmdpi.com Eu(OH)3 typically crystallizes in a hexagonal phase with the space group P63/m. researchgate.netresearchgate.net However, the binding state of the Eu3+ ion, and consequently the material's performance, can be influenced by its structure. researchgate.net

Various synthesis methods have been employed to create a diverse range of Eu(OH)3 nanostructures. researchgate.net The hydrothermal method is a common route, allowing for the synthesis of morphologies such as nanorods, nanotubes, hexagonal prisms, and nanoparticles by carefully controlling parameters like pH, temperature, and reaction time. researchgate.netresearchgate.netrsc.orgmdpi.com For instance, studies have shown that the pH of the precursor solution is a critical factor; different pH levels can lead to the formation of everything from flower-like agglomerates to nanotubes and nanoparticles.

Microwave-assisted synthesis is another prominent technique, valued for its ability to produce controlled, anisotropic growth of nanostructures like nanorods rapidly. nih.gov This method has been used to create Eu(OH)3 nanorods with diameters in the range of 35-50 nm and lengths of 200-300 nm. nih.gov The resulting nanostructures are characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase, and transmission electron microscopy (TEM) to observe the morphology. researchgate.netresearchgate.net

Furthermore, the thermal decomposition of Eu(OH)3 is a key process, as it provides a pathway to producing europium(III) oxide (Eu2O3), another vital luminescent material. wikipedia.orgoup.com Thermogravimetric analysis (TGA) shows that this decomposition occurs in steps, first forming europium oxyhydroxide (EuOOH) and then Eu2O3 at higher temperatures. wikipedia.org

| Synthesis Method | Key Parameters | Resulting Morphologies | Typical Size Range |

|---|---|---|---|

| Hydrothermal | pH, Temperature, Reaction Time | Nanorods, Nanotubes, Hexagonal Prisms, Nanoparticles, Flower-like Agglomerates | 10 nm - 500 nm |

| Microwave-Assisted | Irradiation Time, Power | Nanorods, Nanoclusters | 5 nm - 300 nm |

| Precipitation | Precipitating Agent, Aging Time | Nanorods, Nanobundles | Varies with conditions |

Research Gaps and Future Directions in Eu(OH)3 Exploration

While significant progress has been made in the synthesis and characterization of Eu(OH)3, several research gaps and promising future directions remain. A primary area for future exploration is the development of more complex, hierarchical architectures. Creating self-assembled 3D structures from 1D or 2D Eu(OH)3 building blocks could lead to materials with enhanced optical properties and novel functionalities.

Another key area is the investigation of Eu(OH)3-based composites and hybrid materials. researchgate.net The incorporation of Eu(OH)3 into other matrices, such as polymers or other inorganic materials like titanium oxide nanosheets, has shown promise for creating materials with enhanced luminescence and new applications. rsc.org For example, composites with reduced graphene oxide have been explored for their antibacterial properties. researchgate.net Further research into doping Eu(OH)3 with other ions could also unlock new catalytic or optical properties. researchgate.netnih.gov

The precise mechanism of morphology control during synthesis is not yet fully understood. nih.gov More in-depth studies into the crystal growth mechanisms, such as Ostwald ripening, under different reaction conditions are needed to achieve even greater control over the size and shape of Eu(OH)3 nanostructures. This will be crucial for optimizing their performance in advanced applications.

Finally, while the luminescent properties are well-studied, the potential of Eu(OH)3 in other areas, such as catalysis and biomedical applications, is still emerging. researchgate.net Exploring the catalytic activity of Eu(OH)3 nanostructures in various chemical reactions and further investigating their biocompatibility and potential for applications like bioimaging are exciting avenues for future research. researchgate.netmdpi.com

| Transition | Wavelength (nm) | Description |

|---|---|---|

| 5D0 → 7F0 | ~578 | Weak |

| 5D0 → 7F1 | ~592 | Strong (Orange) |

| 5D0 → 7F2 | ~617 | Very Strong, Hypersensitive (Red) |

| 5D0 → 7F3 | ~651 | Weak |

| 5D0 → 7F4 | ~690-702 | Medium |

Structure

2D Structure

Propiedades

IUPAC Name |

europium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQZFSZWNXAJQN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-19-5 | |

| Record name | Europium hydroxide (Eu(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium hydroxide (Eu(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium hydroxide (Eu(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Controlled Europium Hydroxide Architectures

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal syntheses are widely utilized for producing well-defined Eu(OH)₃ nanostructures. mdpi.comresearchgate.netnih.gov These methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave. researchgate.net The simplicity, low energy consumption, and environmental friendliness of the hydrothermal method make it particularly attractive. mdpi.comresearchgate.net

Microwave-Assisted Hydrothermal Synthesis of Eu(OH)₃ Nanostructures

Microwave-assisted hydrothermal synthesis offers a rapid and efficient route to produce Eu(OH)₃ nanostructures. nih.govresearchgate.net This technique utilizes microwave irradiation to accelerate the heating of the reaction mixture, leading to faster nucleation and growth of crystals. For instance, Eu(OH)₃ nanorods have been prepared by mixing europium(III) nitrate (B79036) hydrate (B1144303) with aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation. Another approach involves heating a solution of europium acetate (B1210297) and sodium hydroxide in a microwave reactor to 180°C. nih.gov This method has been successful in producing nanoclusters composed of nanoparticles as small as 5 nm. nih.govmdpi.comsemanticscholar.org The rapid and uniform heating provided by microwaves can lead to the formation of well-defined and monodisperse nanostructures in significantly shorter reaction times compared to conventional hydrothermal methods.

Systematic Investigation of Reaction Parameters: pH and Temperature Control

The morphology and crystalline phase of Eu(OH)₃ are highly sensitive to the reaction conditions, particularly the pH of the starting solution and the reaction temperature. mdpi.comresearchgate.netnih.gov Systematic investigations have revealed that precise control over these parameters is essential for obtaining desired architectures. mdpi.comrsc.org

The pH of the initial solution plays a critical role in determining the crystalline phase of the product. In hydrothermal synthesis, at lower pH values (around 7), a layered europium basic nitrate (Eu₂(OH)₅NO₃·2H₂O) phase tends to form. mdpi.comnih.govresearchgate.net As the pH increases, the formation of the pure hexagonal phase of Eu(OH)₃ is favored. nih.govresearchgate.net X-ray diffraction (XRD) studies confirm that at a pH of around 11 and above, the product is typically pure Eu(OH)₃. mdpi.com The reaction temperature also influences the crystalline phase. At lower temperatures (e.g., 80°C), the formation of the layered basic nitrate can occur even at higher pH values. mdpi.comnih.gov Increasing the temperature promotes the conversion to Eu(OH)₃. nih.gov For instance, at a pH of 9, increasing the temperature from 80°C to 160°C or 220°C facilitates the formation of Eu(OH)₃. nih.gov

The evolution of the crystalline structure can be tracked by observing the changes in the relative intensity of diffraction peaks. For example, a change in the intensity ratio of the (110) and (101) diffraction peaks with varying pH suggests a difference in the preferential crystal growth direction. mdpi.com

| Temperature (°C) | pH | Crystalline Phase | Reference |

|---|---|---|---|

| 80 | 7.34 | Eu₂(OH)₅NO₃·2H₂O | mdpi.com |

| 80 | 9.24 | Eu₂(OH)₅NO₃·2H₂O | mdpi.com |

| 80 | 10.82 | Eu(OH)₃ | mdpi.com |

| 80 | 12 | Eu(OH)₃ | mdpi.com |

| 160 | 7.26 | Eu₂(OH)₅NO₃·2H₂O | researchgate.net |

| 160 | 8.99 | Eu(OH)₃ | researchgate.net |

| 160 | 10.48 | Eu(OH)₃ | researchgate.net |

| 160 | 12 | Eu(OH)₃ | researchgate.net |

| 220 | 7.63 | Eu₂(OH)₅NO₃·2H₂O | researchgate.net |

| 220 | 9.15 | Eu(OH)₃ | researchgate.net |

| 220 | 10.90 | Eu(OH)₃ | researchgate.net |

| 220 | 12 | Eu(OH)₃ | researchgate.net |

The size and shape of Eu(OH)₃ particles can be precisely tuned by adjusting the pH and temperature. mdpi.comresearchgate.netnih.gov At a constant temperature, increasing the pH generally leads to a change in morphology. For example, at 80°C, flower-like agglomerates of plate-like crystals are formed at a pH of 7.34, while at a pH of around 12, fine nanorods are produced. mdpi.com At 160°C and a pH of approximately 11, nanotubes can be synthesized. mdpi.com

Temperature also has a significant impact on morphology. At a constant pH of around 11, increasing the temperature can lead to the formation of nanotubes and nanorods of varying lengths. mdpi.com At higher temperatures (above 160°C) and a high pH (around 12), the formation of nanoparticles is favored due to the decreased solubility of the Eu(OH)₃ precursor. mdpi.com

| Temperature (°C) | pH | Morphology | Dimensions | Reference |

|---|---|---|---|---|

| 80 | 7.34 | Flower-like agglomerates of ultrathin plates | > 1 μm | mdpi.com |

| 80 | 9.24 | Nanorods | Diameter: 100 nm, Length: 400-500 nm | mdpi.com |

| 80 | ~11 | Nanotubes | Outer Diameter: 200-300 nm, Inner Diameter: 80-100 nm, Length: 500 nm | mdpi.com |

| 80 | ~12 | Fine Nanorods | Diameter: 30-40 nm, Length: 100 nm | mdpi.com |

| 160 | ~12 | Nanoparticles | < 50 nm | mdpi.com |

| 220 | ~12 | Fine Nanoparticles | < 50 nm | mdpi.com |

Controlled Anisotropic Growth Mechanisms

The formation of one-dimensional (1D) nanostructures like nanorods and nanotubes is a result of anisotropic growth, where the crystal grows preferentially along a specific crystallographic direction. mdpi.comresearchgate.net In the case of Eu(OH)₃, the hexagonal crystal structure favors growth along the c-axis. The reaction conditions, particularly pH, influence this anisotropic growth. For instance, the change in the intensity ratio of certain XRD peaks with pH suggests that the preferential growth direction can be manipulated. mdpi.com

The growth mechanism often involves an "oriented attachment" process, where smaller nanoparticles initially formed in the solution align and fuse together to form larger, elongated structures. The presence of certain ions, like nitrate, and the concentration of hydroxide ions are crucial factors that can influence the formation of layered intermediates, which in turn can affect the final morphology. nih.gov

Precipitation Techniques for Europium Hydroxide Formation

Precipitation is a straightforward and scalable method for the synthesis of Eu(OH)₃. wikipedia.orgresearchgate.net This technique involves the reaction of a soluble europium salt, such as europium(III) nitrate or europium(III) chloride, with a precipitating agent like ammonia (B1221849) or sodium hydroxide. wikipedia.orgacs.org The resulting Eu(OH)₃ precipitates out of the solution.

The nature of the precipitate, whether amorphous or crystalline, can be influenced by the reaction conditions. For example, using ammonia to precipitate Eu(OH)₃ from a europium nitrate solution can initially yield an amorphous product, which can become crystalline upon aging. The particle size of the crystalline Eu(OH)₃ can be controlled by factors such as the stirring rate during precipitation. This method is particularly suitable for large-scale industrial production due to its simplicity and cost-effectiveness. researchgate.net A study on the co-precipitation of europium and other metal hydroxides showed that freshly deposited sediments are often amorphous and become crystalline upon calcination. e3s-conferences.org

Ammonia-Mediated Precipitation

Ammonia-mediated precipitation is a widely used method for synthesizing europium hydroxide. The reaction typically involves the addition of an ammonia solution (NH₃·H₂O or aqueous ammonium hydroxide) to a solution containing a soluble europium salt, such as europium(III) nitrate (Eu(NO₃)₃) or europium(III) chloride (EuCl₃). acs.orgwikipedia.orgnih.gov The ammonia acts as a precipitating agent, increasing the pH of the solution to induce the formation of Eu(OH)₃. acs.orgrsc.org

The pH of the reaction medium is a critical parameter that dictates the nature of the product. Research shows that adding ammonia to europium nitrate solutions to achieve a pH of 8–9 results in the formation of amorphous Eu(OH)₃. This amorphous precipitate can subsequently be transformed into a crystalline form through an aging process. Conversely, if the pH is immediately raised to 10, crystalline Eu(OH)₃ forms directly. The particle size of the resulting crystalline Eu(OH)₃ can be further tuned by controlling the stirring rate during precipitation. In some applications, quantitative precipitation of Eu(OH)₃ can be achieved at a pH of 9.6. rsc.org

This method is not limited to simple precipitation; it is also a key component in other synthesis techniques. For instance, in sonochemical synthesis, an aqueous solution of europium nitrate is sonicated in the presence of ammonia to precipitate europium hydroxide. acs.org The reaction is maintained at a specific pH, such as 8, by the dropwise addition of ammonia during sonication. acs.org Similarly, in hydrothermal methods, ammonia is used to adjust the initial pH of the precursor solution before it is heated in an autoclave. mdpi.comresearchgate.netnih.gov

| Parameter | Condition | Resulting Eu(OH)₃ | Source(s) |

| pH | 8-9 | Amorphous, crystallizes upon aging | |

| pH | 10 | Crystalline, forms immediately | |

| pH | 9.6 | Quantitative precipitation | rsc.org |

| Precipitating Agent | Ammonia (NH₃·H₂O) | Compared to NaOH, ammonia (a weaker base) results in different morphologies. NaOH can accelerate nucleation and crystal growth. | researchgate.net |

Homogeneous Precipitation Methods

Homogeneous precipitation offers a route to produce highly uniform and well-dispersed nanoparticles. In this approach, the precipitating agent is not added directly but is generated in-situ throughout the solution, ensuring a uniform concentration gradient and controlled particle growth. Urea (B33335) (CO(NH₂)₂) is a common reagent used for the homogeneous precipitation of rare-earth hydroxides. cambridge.orgtandfonline.com

The process typically involves heating an aqueous solution containing a europium salt and urea. At elevated temperatures (usually 60–100 °C), urea undergoes hydrolysis to slowly and uniformly generate ammonia (NH₃) and carbon dioxide (CO₂). rsc.org The generated ammonia increases the pH of the solution, leading to the gradual precipitation of a europium-containing precursor, often a basic carbonate like Y(OH)CO₃·xH₂O when co-precipitated with yttrium. rsc.orgrsc.org These precursors are then calcined at high temperatures to yield the final oxide, but the initial hydroxide or carbonate precursor's morphology, established during homogeneous precipitation, dictates the final product's characteristics. rsc.org This method is renowned for producing well-defined, often spherical or hexagonal microcrystals with the desired stoichiometry. tandfonline.comrsc.org

Coprecipitation Approaches

Coprecipitation is a versatile and widely employed technique for synthesizing europium-doped materials, where Eu³⁺ ions are incorporated into a host matrix. chalcogen.rogisscience.net This method involves the simultaneous precipitation of the host material and the europium dopant from a solution containing salts of both. The resulting material is a composite where europium hydroxide or oxide is finely dispersed within the host lattice.

This strategy is used to create a variety of Eu-doped nanomaterials with specific functionalities. For example, Eu-doped zinc oxide (ZnO) nanowires and nanoparticles have been synthesized by coprecipitation, demonstrating the method's utility in fabricating luminescent semiconductor materials. chalcogen.rosciopen.com Similarly, Eu³⁺-doped gadolinium oxide (Gd₂O₃) nanoparticles are prepared by the coprecipitation of their carbonate precursors using urea, followed by annealing. nih.gov

The coprecipitation technique has also been extended to create more complex architectures like europium-doped layered double hydroxides (Eu-LDH). rsc.org In these syntheses, the europium salt is mixed with the salts of the metals forming the LDH layers (e.g., Mg²⁺ and Al³⁺), and precipitation is induced under controlled pH. The process allows for the integration of Eu³⁺ ions into the hydroxide layers, bestowing the material with the luminescent properties of europium. rsc.org Studies have also investigated the coprecipitation of europium with minerals like calcite and iron hydroxide to understand its geochemical behavior and for preconcentration in analytical methods. vliz.begeologyscience.ru

Sol-Gel Processing for Eu(OH)₃ and Eu(III)-Doped Matrices

The sol-gel process is a powerful method for fabricating high-purity, homogeneous glasses, ceramics, and thin films at mild temperatures. acs.org It is particularly well-suited for creating Eu(III)-doped matrices, such as silica (B1680970) (SiO₂), where europium ions are embedded within a stable, transparent host. nih.govresearchgate.net The process begins with the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides like tetraethylorthosilicate (TEOS), to form a colloidal suspension of solid particles known as a "sol." nih.gov

As the reaction proceeds, these particles link together to form a continuous network that spans the liquid medium, resulting in a "gel." A europium salt, such as Eu(NO₃)₃, is introduced into the initial solution, ensuring its uniform distribution throughout the final matrix. nih.gov The gel is then dried and heat-treated (calcined) to remove residual organic compounds and water, densifying the material and stabilizing its structure. acs.orgnih.gov

This method allows for excellent control over the final product's properties. It has been used to prepare thin mesoporous Eu³⁺-doped silica coatings that show efficient red luminescence under UV excitation. acs.orgnih.gov Researchers have also developed novel single-source precursors where europium ions are pre-coordinated to an organosilane, which helps control the condensation rate and improves the dispersion of europium within the silica network. acs.org The sol-gel technique has been successfully applied to produce Eu³⁺-doped materials in various host matrices, including SiO₂–Gd₂O₃ and CaF₂, for applications in luminescent devices and as down-shifting layers in solar cells. researchgate.netmdpi.com

Alternative and Emerging Synthesis Strategies for Europium Hydroxide

Beyond conventional precipitation methods, several alternative and emerging strategies offer enhanced control over the synthesis of Eu(OH)₃ nanostructures, often providing advantages in terms of reaction speed, energy efficiency, and morphological precision.

Hydrothermal and Solvothermal Synthesis: The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures (typically 80-220 °C) and pressures within a sealed vessel called an autoclave. mdpi.comresearchgate.netatlantis-press.com This technique is highly effective for producing well-defined, highly crystalline 1D Eu(OH)₃ nanostructures, including nanorods, nanotubes, and hexagonal prisms. mdpi.comrsc.orgatlantis-press.com The morphology and size of the final product are systematically controlled by adjusting experimental parameters such as the initial pH of the precursor solution, reaction temperature, and duration. mdpi.comrsc.org For instance, by varying the pH and temperature, Eu(OH)₃ can be synthesized into shapes ranging from flower-like agglomerates to nanotubes and nanoparticles. Solvothermal synthesis is a similar process but uses non-aqueous solvents, which can influence the resulting morphology. researchgate.net

| pH | Temperature (°C) | Resulting Morphology | Size (nm) | Source(s) |

| 7–9 | 80–160 | Flower-like agglomerates | 200–500 | |

| 9 | 160 | Micro-cylinders | - | mdpi.comnih.gov |

| 10–11 | 160–220 | Nanotubes / Hexagonal prisms | 50–200 | mdpi.com |

| 12 | >160 | Nanoparticles | 10–30 | mdpi.com |

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a rapid and energy-efficient route for preparing Eu(OH)₃ nanostructures. researchgate.net This method utilizes microwave irradiation to heat the reactants, leading to a dramatic reduction in reaction time from many hours (required for conventional hydrothermal methods) to just a few minutes (5-60 min). nih.gov The rapid and uniform heating promotes homogeneous nucleation, resulting in products with controlled size and shape, such as nanorods with diameters of 35-50 nm and lengths of 200-300 nm. researchgate.net The technique has been used to create pure Eu(OH)₃, nickel-doped Eu(OH)₃ nanorods, and Eu(OH)₃/reduced graphene oxide (RGO) nanocomposites. researchgate.netmdpi.comnih.gov

Sonochemical Synthesis: This method employs high-intensity ultrasound radiation to induce chemical reactions. The acoustic cavitation—formation, growth, and implosive collapse of bubbles in the liquid—creates localized hot spots with extreme temperatures and pressures, driving the chemical synthesis. Sonication of an aqueous europium nitrate solution in the presence of ammonia has been shown to produce Eu(OH)₃ nanorods. acs.org

Structural Characterization and Morphological Engineering of Europium Hydroxide Nanomaterials

Crystalline Phases and Polymorphism of Eu(OH)₃

Europium hydroxide (B78521) primarily crystallizes in a hexagonal structure, but can also form layered hydroxide phases under specific conditions. The crystalline phase adopted is highly dependent on the synthesis parameters, such as pH and temperature. nih.gov

Table 1: Crystallographic Data for Hexagonal Eu(OH)₃

| Parameter | Value | Reference |

| Crystal System | Hexagonal | atlantis-press.comresearchgate.net |

| Space Group | P6₃/m (No. 176) | atlantis-press.comresearchgate.net |

| Lattice Constant (a) | 6.352 Å | atlantis-press.com |

| Lattice Constant (c) | 3.653 Å | atlantis-press.com |

| Coordination Number of Eu | 9 | researchgate.net |

Under specific synthesis conditions, europium hydroxide can form layered hydroxide phases. For instance, in the presence of certain anions like nitrate (B79036) (NO₃⁻) and at lower pH values (e.g., pH 7) and temperatures, layered compounds such as Eu₂(OH)₅NO₃·2H₂O can be formed. nih.gov These layered structures are distinct from the more common hexagonal Eu(OH)₃ phase and their formation is highly sensitive to the concentration of anions and OH⁻ ions in the reaction medium. nih.gov At a pH of 9, increasing the temperature can lead to the transformation from the layered phase to the hexagonal Eu(OH)₃ phase. nih.gov Another example of a layered phase is Eu(OH)₂.₄Cl·nH₂O. The formation of these layered hydroxide phases highlights the chemical versatility of the europium hydroxide system.

Surface Chemistry and Interfacial Phenomena of Europium Hydroxide

The surface chemistry of europium hydroxide (Eu(OH)₃) is fundamental to its application in advanced materials. The presence of hydroxyl groups on its surface provides active sites for chemical reactions, allowing for a wide range of modifications. These surface interactions are crucial for creating stable composites and for tailoring the material's properties for specific technological uses.

Surface Modification and Functionalization Strategies

The surface of europium hydroxide nanomaterials can be tailored to enhance their properties and compatibility with other materials. Functionalization strategies often involve the attachment of organic ligands or the creation of a shell of a different material around the Eu(OH)₃ core.

One key strategy involves modifying the surface of Eu(OH)₃ nanorods to improve their luminescent and biological imaging capabilities. For instance, emissive europium hydroxide nanorods (ENR) with dimensions of approximately 20 nm by 500 nm have been functionalized by applying a surface coating of a chromophore-containing organically modified silicate (B1173343) (ORMOSIL) layer. acs.orgresearchgate.net This surface modification results in functionalized nanorods (FENR) that exhibit strong red ⁵D₀ luminescence. acs.org The ORMOSIL layer not only enhances the emissive properties through chromophore-to-Eu³⁺ energy transfer but also improves the potential for live cell imaging, with studies showing the nanorods can enter living human cells without discernible cytotoxicity. acs.org

Another approach to surface modification is through the intercalation of organic or inorganic anions into the layered structure of some europium hydroxide forms. Layered europium hydroxide (LEuH) can host various anions, which can be exchanged to introduce new functionalities. For example, intercalating 2,6-naphthalenedicarboxylate (NDC) into the layered structure yields a material with bright red luminescence, resulting from both direct excitation of the europium ion and energy transfer from the NDC ligand. researchgate.net This demonstrates how surface chemistry can be manipulated to create sensor materials. researchgate.net

The table below summarizes common surface modification strategies for europium-based nanomaterials.

| Modification Strategy | Modifying Agent | Target Nanomaterial | Purpose / Resulting Property | Reference |

| Surface Coating | Organically Modified Silicate (ORMOSIL) | Europium Hydroxide Nanorods (ENR) | Enhanced luminescence, cellular imaging | acs.org |

| Anion Intercalation | 2,6-naphthalenedicarboxylate (NDC) | Layered Europium Hydroxide (LEuH) | Bright red luminescence, anion sensing | researchgate.net |

| Surface Capping | Silane Layer | Europium Oxide (Eu₂O₃) Nanoparticles | Provides amine groups for biological conjugation, protects particles | researchgate.net |

| Ligand Coordination | Sodium dibenzoylmethanate, 1,10-phenanthroline (B135089) | Europium(III) Fluoride (EuF₃) Nanoparticles | Increased luminescence intensity via energy transfer | researchgate.net |

Development of Europium Hydroxide-Based Composites and Coatings

The ability to modify the surface of europium hydroxide makes it an excellent candidate for inclusion in composites and coatings. These hybrid materials combine the unique optical properties of europium with the structural or functional properties of a host matrix, such as polymers or other inorganic materials. nih.gov The electropositive nature and polyhydroxyl structure of layered rare earth hydroxides like Eu(OH)₃ are key to their successful integration into various composite materials. nih.gov

Composites have been developed by combining layered europium hydroxides with polymers. nih.gov For example, organo-inorganic phosphors have been created by intercalating dodecyl sulfate (B86663) and terephthalate (B1205515) ions into layered yttrium-europium hydroxides, resulting in materials with significantly enhanced photoluminescence compared to simple solid solutions of the metal oxides. rscf.ru Similarly, europium-doped materials have been incorporated into polymer matrices like polymethylmethacrylate (PMMA) and thermoplastic polyurethane (TPU) to create composites with thermosensitive luminescence or improved flame retardancy. mdpi.comrsc.org In one instance, a EuMgAl-layered double hydroxide/graphene oxide hybrid was synthesized and mixed with zinc borate (B1201080) and TPU, which significantly reduced the heat release rate and smoke production during combustion. rsc.org

A significant area of research has been the development of core-shell nanowires by coating carbon nanotubes (CNTs) with europium hydroxide. cbs.dk This process leverages the surface chemistry of both materials to create a uniform, nanoscale coating that can alter the electronic properties of the CNTs.

The typical method for coating involves the in situ deposition of Eu(OH)₃ onto the surface of multi-walled carbon nanotubes (MWCNTs). researchgate.netfigshare.com The process begins with the functionalization of the MWCNTs, often by refluxing in a strong acid like nitric acid. acs.org This treatment creates oxygen-containing functional groups (carboxyl, carbonyl, hydroxyl) on the nanotube surface. acs.orgysxbcn.com

Subsequently, the functionalized MWCNTs are placed in an aqueous solution of a europium salt, such as europium nitrate (Eu(NO₃)₃). researchgate.netacs.org The slow hydrolysis of the europium nitrate leads to the formation of insoluble europium hydroxide. acs.org The negatively charged, oxygen-containing groups on the CNT surface attract the positive europium ions, and the Eu(OH)₃ precipitates directly onto the nanotube walls. cbs.dkresearchgate.net Initially, the Eu(OH)₃ forms nanoparticles scattered at defect sites, but with prolonged deposition time, these nanoparticles fuse to form a dense, uniform, and smooth coating layer. researchgate.netacs.org

The thickness of this amorphous europium hydroxide layer can be precisely controlled, with reported thicknesses ranging from 7 to 18 nm. acs.org The uniformity of the coating is a key feature, with variations as low as 1.2 nm for the same nanotube. acs.org This ultrathin Eu(OH)₃ layer acts as an electrical insulator for the individual carbon nanotubes. researchgate.netfigshare.com

The successful formation and characteristics of these core-shell structures are confirmed through various analytical techniques, as detailed in the table below.

| Characterization Technique | Information Obtained | Reference |

| High-Resolution Transmission Electron Microscopy (HR-TEM) | Visualization of the uniform coating, measurement of layer thickness | researchgate.netacs.org |

| TEM/Energy-Dispersive X-ray Spectroscopy (TEM/EDS) | Elemental analysis confirming the presence of Europium in the coating | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of surface chemistry and bonding between Eu(OH)₃ and CNT | cbs.dkresearchgate.net |

| Scanning Electron Microscopy (SEM) | Study of the surface morphology of the coated nanotubes | researchgate.net |

| X-ray Diffraction (XRD) | Confirmation of the amorphous nature of the Eu(OH)₃ coating | cbs.dk |

This coating technique provides a method to modify the electronic properties of CNTs, opening possibilities for their use in applications ranging from chemical sensing to nanoelectronics. acs.org

Electronic Structure and Spectroscopic Properties of Europium Hydroxide

4f-Electron Transitions and Intrinsic Luminescence of Eu³⁺ Ions in Eu(OH)₃

The intrinsic luminescence of europium hydroxide (B78521) is a direct consequence of the electronic configuration of the Eu³⁺ ion. The Eu³⁺ ion possesses a [Xe]4f⁶ electronic configuration. americanelements.com The 4f electrons are effectively shielded by the outer 5s and 5p electron shells, which minimizes the influence of the surrounding crystal field on the 4f energy levels. nih.govresearchgate.net This shielding effect results in very similar, sharp, and well-defined line-like emission spectra, characteristic of intra-configurational 4f-4f transitions, regardless of the host matrix. nih.govresearchgate.net

The luminescence of Eu³⁺ in Eu(OH)₃ primarily originates from transitions from the excited ⁵D₀ state to the various levels of the ground state ⁷F manifold (specifically, ⁷Fᴊ where J can be 0, 1, 2, 3, and 4). researchgate.netrsc.org These transitions are what dictate the characteristic red emission of materials containing Eu³⁺. researchgate.net While all 4f⁶ intra-configurational transitions are technically forbidden for an isolated ion, the local crystal field in a matrix like europium hydroxide can induce a mixing of states with different parity, which allows for electric dipole (ED) transitions to occur. nih.gov Magnetic dipole (MD) transitions, on the other hand, are allowed by spin-orbit coupling and are largely independent of the local symmetry. nih.gov

Photoluminescence Emission Characteristics and Hypersensitive Transitions

The photoluminescence (PL) of Eu(OH)₃ is defined by a series of emission peaks corresponding to the ⁵D₀ → ⁷Fᴊ transitions. The relative intensities of these transitions, particularly the hypersensitive transitions, are highly informative about the local environment of the Eu³⁺ ion.

The emission spectrum of Eu(OH)₃ typically displays several distinct peaks corresponding to transitions from the ⁵D₀ excited state to the ⁷Fᴊ (J = 0, 1, 2, 3, 4) ground state levels. rsc.orgmdpi.com The most prominent of these are the ⁵D₀ → ⁷F₁ transition (around 592 nm) and the ⁵D₀ → ⁷F₂ transition (around 616 nm). rsc.orgmyu-group.co.jp Other weaker transitions, including ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄, are also observed at approximately 580 nm, 650 nm, and 702 nm, respectively. mdpi.commyu-group.co.jpasianpubs.org

The ⁵D₀ → ⁷F₁ transition is primarily a magnetic dipole (MD) allowed transition, and its intensity is relatively insensitive to the local environment of the Eu³⁺ ion. nih.govacs.org In contrast, the ⁵D₀ → ⁷F₂ transition is an electric dipole (ED) transition and is known as a "hypersensitive" transition. nih.govmdpi.com Its intensity is strongly influenced by the local symmetry and the nature of the chemical bonds around the Eu³⁺ ion. nih.govmdpi.com The ratio of the intensity of the ⁵D₀ → ⁷F₂ emission to that of the ⁵D₀ → ⁷F₁ emission is often used as a probe for the symmetry of the Eu³⁺ site. acs.org

Table 1: Typical Emission Peaks in Europium Hydroxide This table is interactive. Users can sort the data by clicking on the column headers.

| Transition | Wavelength (nm) | Nature | Sensitivity to Environment |

|---|---|---|---|

| ⁵D₀ → ⁷F₀ | ~580 | Electric Dipole (Forbidden) | High |

| ⁵D₀ → ⁷F₁ | ~592 | Magnetic Dipole | Low |

| ⁵D₀ → ⁷F₂ | ~616 | Electric Dipole (Hypersensitive) | Very High |

| ⁵D₀ → ⁷F₃ | ~650 | Electric Dipole (Forbidden) | Moderate |

The luminescence properties of Eu³⁺ are profoundly affected by its immediate coordination environment. acs.org Europium hydroxide crystallizes in a hexagonal structure with the P6₃/m space group, where each Eu³⁺ ion is coordinated by hydroxide ions. researchgate.net The symmetry of the site occupied by the Eu³⁺ ion dictates the selection rules for electronic transitions. researchgate.net

In environments with high symmetry (possessing a center of inversion), the electric-dipole ⁵D₀ → ⁷F₂ transition is forbidden, and the emission spectrum is dominated by the magnetic-dipole ⁵D₀ → ⁷F₁ transition, resulting in a more orange emission. uva.nlnsrrc.org.tw Conversely, in a non-centrosymmetric environment, the selection rules are relaxed, leading to a dominant and intense ⁵D₀ → ⁷F₂ transition, which produces the characteristic strong red luminescence. uva.nl Studies on Eu(OH)₃ nanostructures have shown that the emission intensity at 616 nm (⁵D₀ → ⁷F₂) can be weaker than that at 592 nm (⁵D₀ → ⁷F₁), which suggests a relatively high site symmetry for the Eu³⁺ ions in the hexagonal crystal lattice. rsc.org The intensity ratio of these two transitions serves as a powerful spectroscopic tool to probe the degree of distortion from a centrosymmetric configuration at the Eu³⁺ site. nih.gov

Excited State Dynamics and Inter-/Intramolecular Energy Transfer

The process of luminescence in Eu(OH)₃ involves the absorption of energy followed by a series of energy transfer and relaxation steps that ultimately populate the ⁵D₀ emitting state.

In many europium compounds, especially those with organic ligands, the "antenna effect" is the dominant excitation pathway. mdpi.com In this mechanism, the organic ligand absorbs incident light, undergoes intersystem crossing to a triplet state, and then transfers this energy non-radiatively to the Eu³⁺ ion, populating its excited states. mdpi.com This process is typically much more efficient than direct excitation of the weak f-f transitions of the Eu³⁺ ion. mdpi.com The energy transfer from the ligand to the metal can occur via Dexter (electron exchange) or Förster (dipole-dipole) mechanisms.

Role of Sensitizer (B1316253) Ligands in Eu(III) Luminescence

The intrinsic luminescence of the trivalent europium ion (Eu³⁺) is often weak due to the forbidden nature of its 4f-4f electronic transitions, resulting in low absorption cross-sections. d-nb.info To overcome this limitation, a common and effective strategy is to use organic chromophores as "sensitizer" or "antenna" ligands. rsc.orgresearchgate.net These ligands possess broad and intense absorption bands, typically in the near-UV region, allowing them to efficiently harvest excitation energy. rsc.orgnih.gov

The process, often termed the "antenna effect," involves a multi-step energy transfer cascade:

Excitation: The organic ligand absorbs incident light, transitioning to an excited singlet state (S₁). d-nb.infonih.gov

Intersystem Crossing: The excited ligand then typically undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). researchgate.net

Energy Transfer: Finally, the energy is transferred from the ligand's triplet state to the resonant excited states of the Eu³⁺ ion, most notably the ⁵D₀ level. researchgate.net

Luminescence: The excited Eu³⁺ ion relaxes to its ground state (⁷Fⱼ levels), emitting its characteristic sharp, narrow-band red luminescence. researchgate.netnih.gov

The molecular design of these sensitizer ligands is crucial for achieving bright Eu(III) luminescence. Key factors include a high absorption coefficient (ε) of the ligand and a high quantum yield of the Eu(III) emission itself. rsc.org Ligands such as β-diketonates (e.g., hexafluoroacetylacetonate) are frequently used because they can form stable complexes with Eu³⁺ and facilitate efficient energy transfer. rsc.orgacs.org The coordination environment, including the presence of ancillary ligands, can also significantly influence the luminescence. For instance, the addition of N,N-dimethylaminoethanol to a europium β-diketonate complex can increase luminescence by creating additional intra-ligand energy states that contribute to the sensitization process. acs.org The introduction of a second ligand like 1,10-phenanthroline (B135089) has been shown to increase the quantum yield of L-sensitized luminescence by more than 18 times compared to the complex without it. researchgate.net

The brightness (I_B) of a Eu(III) complex can be quantitatively described by the following relationship:

I_B = ε × Φ_tot = ε × η_sens × Φ_ff

| Parameter | Description | Significance |

| I_B | Brightness | Overall perceived intensity of the luminescence. |

| ε | Molar Absorption Coefficient | The ligand's ability to absorb light at a given wavelength. rsc.org |

| Φ_tot | Total Quantum Yield | The overall efficiency of converting absorbed light into emitted light by the complex. rsc.orgrsc.org |

| η_sens | Sensitization Efficiency | The efficiency of energy transfer from the excited ligand to the Eu³⁺ ion. rsc.orgrsc.org |

| Φ_ff | f-f Emission Quantum Yield | The intrinsic efficiency of the Eu³⁺ ion's emission once it has been excited. rsc.org |

This interactive table summarizes the key parameters governing the brightness of sensitized Eu(III) luminescence.

Inter-Ion Energy Transfer in Doped Europium Hydroxide Materials (e.g., Gd³⁺ to Eu³⁺)

In addition to ligand sensitization, the luminescence of Eu³⁺ in host materials can be significantly enhanced through energy transfer from other co-doped lanthanide ions. A classic and effective example is the energy transfer from gadolinium (Gd³⁺) to europium (Eu³⁺) in various host lattices. researchgate.netcwu.edu Although Gd³⁺ itself does not emit in the visible spectrum, it possesses excited energy levels (specifically the ⁶Pⱼ levels) that can be efficiently populated upon UV excitation (around 273-275 nm). researchgate.net This absorbed energy can then be non-radiatively transferred to nearby Eu³⁺ ions.

This process is beneficial because the Gd³⁺ sublattice can act as an efficient sensitizer for the Eu³⁺ activators. researchgate.net The energy migrates through the Gd³⁺ ions until it is trapped by a Eu³⁺ ion, exciting it and leading to its characteristic red emission. cwu.edu Several studies on various host materials have demonstrated the effectiveness of this pathway.

Key findings from studies on Gd³⁺ → Eu³⁺ energy transfer include:

Enhanced Eu³⁺ Emission: The emission intensity of Eu³⁺ is significantly increased when excited via the Gd³⁺ ions compared to direct excitation of the Eu³⁺ ions. researchgate.net

Increased Transfer Efficiency with Doping: As the concentration of Gd³⁺ in the host material increases, the energy transfer efficiency to Eu³⁺ also increases. cwu.edu For instance, in (Y,Gd)BO₃:Eu³⁺, a notable increase in effective energy migration is observed as the Gd³⁺ concentration is raised from 5 mol% to 30 mol%. cwu.edu

Modified Luminescence Decay: The energy transfer process from Gd³⁺ to Eu³⁺ can result in a longer luminescence decay lifetime from the ⁵D₀ state of Eu³⁺ compared to that observed under its direct excitation. researchgate.net

The energy transfer is not limited to Gd³⁺. Other ions, such as Holmium (Ho³⁺), can also transfer energy to Eu³⁺. In Ho³⁺/Eu³⁺ co-doped systems, excitation of the Ho³⁺ ion can lead to emission from both Ho³⁺ (green) and Eu³⁺ (red), with the relative intensities depending on the doping concentrations. nih.gov The decrease in the Ho³⁺ emission intensity and its lifetime with increasing Eu³⁺ concentration confirms the energy transfer from Ho³⁺ to Eu³⁺. nih.gov This demonstrates the general principle of using a sensitizer ion to absorb energy and channel it to the Eu³⁺ activator ion.

| System | Excitation Wavelength (nm) | Energy Transfer Pathway | Observed Effect |

| K₅Li₂GdF₁₀:Eu³⁺ | ~273 | Gd³⁺ → Eu³⁺ | Intense visible emission from Eu³⁺; strong increase of ⁵D₀ emission. researchgate.net |

| (Y,Gd)BO₃:Eu³⁺ | VUV | Host → Gd³⁺ → Eu³⁺ | Increased transfer efficiency to Eu³⁺ with higher Gd³⁺ concentration. cwu.edu |

| Silica (B1680970) Sol-Gel:Gd³⁺/Eu³⁺ | 273 | Gd³⁺ → Eu³⁺ | Significant increase in Eu³⁺ emission compared to direct excitation. researchgate.net |

| Ca₀.₀₅Y₁.₉₃₋ₓO₂:Ho³⁺,Eu³⁺ | 448-464 | Ho³⁺ → Eu³⁺ | Decrease in Ho³⁺ green emission and increase in Eu³⁺ red emission with higher Eu³⁺ doping. nih.gov |

This interactive table presents research findings on inter-ion energy transfer processes that enhance Eu³⁺ luminescence.

Investigation via Time-Resolved Photoluminescence (TRPL)

Time-Resolved Photoluminescence (TRPL) is a powerful spectroscopic technique used to study the excited-state dynamics of luminescent materials like europium hydroxide. mdpi.com It measures the decay of luminescence intensity over time following excitation by a short pulse of light. mdpi.comscience.gov This provides crucial information about the lifetimes of excited states, energy transfer processes, and the presence of different emissive species or quenching mechanisms. rsc.orgscience.gov

In the context of Eu(OH)₃ and related Eu³⁺-doped materials, TRPL is employed to:

Determine Luminescence Lifetimes: The decay of the characteristic red emission from the ⁵D₀ state of Eu³⁺ is monitored. The lifetime (τ) is a key parameter that reflects the local environment of the Eu³⁺ ion. In Eu(III) coordination polymers, these lifetimes are often in the range of hundreds of microseconds to milliseconds (e.g., 0.51–0.57 ms). rsc.org

Probe Energy Transfer Efficiency: By comparing the decay kinetics of a sensitizer (like a ligand or another ion) in the presence and absence of the Eu³⁺ acceptor, the rate and efficiency of energy transfer can be quantified. rsc.orgnih.gov A shortening of the donor's lifetime indicates efficient energy transfer.

Distinguish Different Luminescent Pathways: TRPL can help differentiate between various sensitization mechanisms. For example, it can distinguish the fast decay associated with direct Eu³⁺ emission from the longer-lived, rise-and-decay kinetics characteristic of emission sensitized by a long-lived triplet state. d-nb.info

Analyze Quenching Effects: The introduction of dopants or defects can create non-radiative decay pathways, leading to a shortening of the luminescence lifetime and a decrease in intensity (quenching). For instance, in Ni-doped Eu(OH)₃ nanorods, a significant quenching of the Eu³⁺ photoluminescence is observed, indicating that the Ni²⁺ ions introduce pathways that compete with the radiative decay of Eu³⁺. nih.gov

The photoluminescence emission spectrum of Eu(OH)₃ nanorods, when excited by UV light, shows several distinct peaks corresponding to transitions from the excited ⁵D₀ state to the various ⁷Fⱼ ground state levels (where J = 0, 1, 2, 3, 4). nih.gov

| Transition | Approximate Wavelength (nm) | Description |

| ⁵D₀ → ⁷F₀ | ~578 | Often weak, sensitive to site symmetry. nih.gov |

| ⁵D₀ → ⁷F₁ | ~592 | Magnetic dipole transition, often used as a reference. nih.gov |

| ⁵D₀ → ⁷F₂ | ~617 | Hypersensitive electric dipole transition, responsible for the intense red color. nih.govrsc.org |

| ⁵D₀ → ⁷F₃ | ~651 | Weak electric dipole transition. nih.gov |

| ⁵D₀ → ⁷F₄ | ~690-697 | Electric dipole transition. nih.govrsc.org |

This interactive table details the characteristic photoluminescence transitions of the Eu³⁺ ion observed in europium hydroxide and related materials.

By analyzing the decay curves associated with these emissions, researchers can gain a detailed understanding of the electronic and structural properties of europium hydroxide materials. nih.govacs.org

Chemical Reactivity and Transformations of Europium Hydroxide

Thermal Decomposition Pathways of Eu(OH)₃

The thermal decomposition of europium(III) hydroxide (B78521) is a well-documented process that occurs in a stepwise manner, yielding distinct intermediate and final products. This transformation is primarily studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which reveal the specific temperature ranges for each decomposition stage. acs.org

Upon heating, the first significant transformation europium(III) hydroxide undergoes is dehydration, where it loses one molecule of water to form europium oxyhydroxide (EuOOH). This initial decomposition step is an endothermic process. acs.org Research indicates this dehydration typically occurs at temperatures ranging from 225°C to 310°C. acs.org The chemical equation for this reaction is:

Eu(OH)₃ → EuOOH + H₂O

Europium oxyhydroxide is a stable crystalline intermediate phase in the thermal decomposition pathway of Eu(OH)₃. researchgate.net

With a further increase in temperature, the intermediate europium oxyhydroxide (EuOOH) decomposes to form the final, highly stable product, europium(III) oxide (Eu₂O₃). This conversion involves the loss of another water molecule from two molecules of EuOOH and generally takes place at temperatures between 435°C and 465°C. acs.org The reaction is represented by the following equation:

2EuOOH → Eu₂O₃ + H₂O

Europium(III) oxide is the most stable oxide of europium and is a technologically significant compound, particularly valued for its use as a red phosphor in lighting and displays. wikipedia.orginstitut-seltene-erden.deinstitut-seltene-erden.de

The following table summarizes the key stages of the thermal decomposition of Eu(OH)₃ based on thermogravimetric analysis (TGA) data.

| Decomposition Stage | Product | Temperature Range (°C) | Mass Loss Event |

| Stage 1 | Europium Oxyhydroxide (EuOOH) | 225 - 310 | Loss of one water molecule |

| Stage 2 | Europium(III) Oxide (Eu₂O₃) | 435 - 465 | Loss of a second water molecule (from 2x EuOOH) |

Data compiled from multiple sources. acs.org

Redox Behavior and Stability of Europium(III) Oxidation State in Eu(OH)₃

Among the lanthanides, europium is notable for having two readily accessible oxidation states: +3 (trivalent) and +2 (divalent). wikipedia.orgnih.gov While most lanthanides exist almost exclusively in the +3 state, europium's +2 state is the most stable divalent ion of any lanthanide in aqueous solution, a result of its half-filled 4f⁷ electron configuration. wikipedia.orgechemi.comrsc.org

However, in the context of europium hydroxide, the trivalent (Eu³⁺) state is overwhelmingly dominant and stable under normal conditions. echemi.comlibretexts.org The element's most stable oxidation state is +3, and Eu(OH)₃ is the compound formed upon precipitation from aqueous solutions of Eu³⁺ salts. echemi.comwikipedia.org The stability of the Eu(III) oxidation state is such that it dominates nearly the entire Eh-pH range for the thermodynamic stability of water. researchgate.net The Eu(II) state is restricted to a very small region under highly reducing conditions. researchgate.net Consequently, europium(III) hydroxide does not readily undergo redox reactions under typical atmospheric or aqueous environments, and the Eu³⁺ center maintains its oxidation state.

Coordination Chemistry and Formation of Eu(III) Complexes from Eu(OH)₃ Precursors

Europium(III) hydroxide, or the aqueous Eu³⁺ ion it provides, is a valuable precursor for the synthesis of various europium(III) coordination compounds and salts. The Eu³⁺ ion acts as a hard Lewis acid, showing a strong preference for coordinating with hard Lewis bases, particularly oxygen-containing ligands. nih.govnih.gov

Europium(III) hydroxide can be used to synthesize oxalate-containing coordination polymers. These reactions typically involve reacting a europium salt (which forms the hydroxide in situ or is used directly) with oxalic acid or an oxalate (B1200264) salt, often under hydrothermal conditions. bohrium.comrsc.org The oxalate anion (C₂O₄²⁻) acts as a bridging ligand, linking Eu³⁺ centers to form one-, two-, or three-dimensional networks. bohrium.comresearchgate.net

An example includes the formation of coordination polymers where oxalate and other ligands link europium ions. wikipedia.orgbohrium.com The resulting materials, such as [Eu₂(ox)(CO₃)₂(H₂O)₂]n, exhibit complex three-dimensional structures and are of interest for their unique luminescence properties. rsc.orgresearchgate.net

The trivalent europium ion exhibits a very high affinity for phosphate (B84403) anions (PO₄³⁻). nih.govpnnl.gov This strong interaction leads to the formation of highly insoluble europium(III) phosphate (EuPO₄). wikipedia.orgnih.gov The reaction of a soluble europium(III) salt, such as EuCl₃, with a phosphate source like diammonium hydrogen phosphate results in the precipitation of europium phosphate hydrate (B1144303) from the solution. wikipedia.org Upon heating to temperatures between 600°C and 800°C, this hydrate loses water and transforms into the anhydrous monoclinic phase of EuPO₄. wikipedia.org This precipitation method is highly efficient and specific, driven by the low solubility product of lanthanide phosphate salts. nih.gov The principle is also applied in the synthesis of europium-doped calcium phosphate materials like hydroxyapatite (B223615) for biomedical applications. mdpi.com

Advanced Functional Materials and Application Prospects of Europium Hydroxide

Eu(OH)3 in Advanced Phosphor and Optical Materials

Europium hydroxide (B78521) (Eu(OH)₃) and its derivatives are at the forefront of advanced materials science, primarily due to the unique luminescent properties of the europium ion (Eu³⁺). These properties stem from the 4f electron shell transitions, which enable sharp and intense emissions of light, particularly in the red region of the spectrum. This characteristic makes europium-based compounds highly valuable for a range of optical and photonic applications.

Development for Display Technologies and Lighting Applications

Europium hydroxide serves as a critical precursor and component in the manufacturing of phosphors for next-generation display and lighting technologies. Materials doped with Eu(OH)₃ are instrumental in enhancing the brightness and color purity of Light Emitting Diodes (LEDs) and Organic Light Emitting Diodes (OLEDs). In television and monitor screens, these phosphors contribute to more vibrant and lifelike colors.

The integration of red-emitting phosphors like Y(OH)₃:Eu³⁺ into existing LED configurations, such as YAG-based white LEDs, has been a key area of research. arxiv.org Studies have demonstrated that adding these red phosphors can modify the optical characteristics of the white light produced. For instance, the Correlated Color Temperature (CCT) can be lowered, moving from a cooler to a warmer white light, while maintaining a high Color Rendering Index (CRI). arxiv.org This tunability is crucial for creating lighting environments tailored to specific applications, from residential to commercial spaces.

Research has focused on optimizing the synthesis of these phosphors to maximize their luminescent efficiency. Methods like hydrothermal synthesis have been employed to create nanostructures, such as Eu(OH)₃ nanotubes, which exhibit enhanced luminescence due to a reduction in surface defects. The development of such materials is vital for the advancement of novel optical systems, including field-emission displays (FEDs), plasma display panels, and fluorescent lamps. rsc.org The unique properties of rare earth elements, with europium being critical for red and blue phosphors, are foundational to the complex color palettes used in modern display and lighting technologies. sfa-oxford.com

| Property | Initial Value (YAG-based LED) | Value with Y(OH)₃:Eu³⁺ Phosphor | Change |

|---|---|---|---|

| Correlated Color Temperature (CCT) | 3900 K | 3600 K | Decrease (Warmer White) |

| Color Rendering Index (CRI) | ~60 | ~60 | Remains Unchanged |

| Luminous Efficacy of Radiation (LER) | - | - | Remarkable Improvement (≈24%) |

Role in Optical Amplifiers, Lasers, and Waveguides

Europium-doped materials are promising for applications in optical amplification, lasers, and waveguides. rsc.org The sharp emission peak of the Eu³⁺ ion is ideal for carrying and amplifying optical signals with minimal distortion. Research has demonstrated high-gain optical amplification in polymer waveguides doped with europium-aluminum nanoclusters. researchgate.net In one study, a gain of 5.57 dB/mm was achieved at 610 nm, which is noted as a significant performance for rare-earth-doped planar optical waveguides. researchgate.net

The challenge in developing these devices lies in achieving a high concentration of active rare-earth ions without causing luminescence quenching. researchgate.net Innovative materials, such as rare-earth metal polymer composites, have been proposed to overcome this issue. researchgate.net While erbium is a common dopant for optical amplifiers, especially for telecommunications, europium is advantageous in certain polymer-based systems where erbium's fluorescence in the near-IR region can be absorbed by the polymer matrix. nii.ac.jp The development of europium-doped waveguides is a key area of research for creating compact and efficient optical amplifiers and lasers. researchgate.net Yttrium oxide, with its high refractive index, has also been explored as a host material for europium in waveguides, allowing for high emission cross-sections and potential for integration into small devices. uu.nl

Luminescent Coatings and Thin Films Incorporating Eu(OH)₃

Luminescent coatings and thin films containing europium compounds have been developed for various optical applications. acs.org Sol-gel processes have been utilized to create thin, mesoporous silica (B1680970) films doped with europium(III). acs.org These films, even at thicknesses of only 150-200 nm, exhibit strong red luminescence under UV irradiation, demonstrating the high efficiency of these materials. acs.org The porosity of these silica coatings can be increased by incorporating europium(III) ions. acs.org

The optical quality of these films is crucial, and researchers have successfully deposited crack- and defect-free thin films on glass substrates using spin-coating techniques. researchgate.net These luminescent coatings have potential applications as luminescent solar concentrators, which can improve the efficiency of photovoltaic cells by converting a broader spectrum of light into wavelengths that the cell can more effectively use. researchgate.netacs.org The photoluminescence properties of these thin films can differ from the bulk materials, with studies showing a blue-shift in the excitation spectra and an increase in the excited-state lifetime in the film form. researchgate.net

| Film Type | Thickness | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Eu³⁺-doped Mesoporous Silica | 150-200 nm | Strong red emission under UV | Optical sensors, coatings | acs.org |

| Bridged Silsesquioxane with Eu³⁺ | ~50 nm | Optical quality, blue-shift in excitation | Luminescent solar concentrators | researchgate.net |

| Europium Titanate | Variable (ALD) | Tunable luminescence by stoichiometry | Tailored optical coatings | rsc.org |

Catalytic and Photocatalytic Applications of Europium Hydroxide

Europium hydroxide and related europium compounds exhibit significant potential in the field of catalysis, particularly in photocatalysis for environmental remediation. Their unique electronic and optical properties, arising from the 4f electron shell of europium, make them effective in degrading organic pollutants. researchgate.net

Photocatalytic Degradation of Organic Pollutants (e.g., 4-Nitrophenol, Rhodamine B Dye)

Europium-based materials have been extensively studied for their ability to photocatalytically degrade persistent organic pollutants in water. One area of focus has been the degradation of 4-Nitrophenol (4-NP), a colorless and toxic organic compound. researchgate.netnih.gov Research has shown that nickel-doped europium hydroxide (Ni-Eu(OH)₃) nanorods can effectively degrade 4-NP under UV light irradiation. nih.gov The doping with nickel was found to reduce the band gap energy of Eu(OH)₃, making it more active under UV light. nih.govresearchgate.net A study found that 10% Ni-doped Eu(OH)₃ nanorods exhibited the best photocatalytic performance, following pseudo-first-order kinetics. researchgate.netnih.gov

Similarly, europium compounds have shown efficacy in degrading Rhodamine B (RhB), a common organic dye pollutant. acs.orgalfachemic.comnih.govwindows.netrsc.orgresearchgate.net While many studies focus on europium oxide (Eu₂O₃), the principles are applicable to hydroxide precursors. acs.orgnih.govwindows.netresearchgate.net Doping Eu₂O₃ with iron has been shown to enhance its photocatalytic activity for RhB degradation. acs.orgnih.govwindows.netresearchgate.net The improved performance is attributed to the creation of oxygen vacancies that act as electron traps, promoting the separation of charge carriers. acs.orgnih.govwindows.netresearchgate.net

| Photocatalyst | Pollutant | Key Finding | Reference |

|---|---|---|---|

| 10% Ni-Eu(OH)₃ Nanorods | 4-Nitrophenol (4-NP) | Showed the best response for degradation under UV light. | researchgate.netnih.gov |

| Fe-doped Eu₂O₃ Nanoparticles | Rhodamine B (RhB) | Enhanced photocatalytic performance due to improved electron-hole separation. | acs.orgnih.govwindows.netresearchgate.net |

| Eu-doped Sb₂S₃ Thin Film | Rhodamine B (RhB) | Significant degradation under visible light, with ˙OH and ˙O₂⁻ as primary reactive radicals. | rsc.org |

Mechanisms of Photocatalysis and Enhanced Electron-Hole Separation

The photocatalytic activity of a semiconductor like europium hydroxide is initiated by the generation of electron-hole pairs upon irradiation with light of sufficient energy. researchgate.net For photocatalysis to be efficient, the photogenerated electrons and holes must be effectively separated to prevent their recombination. acs.orgresearchgate.netnih.gov These separated charges can then migrate to the catalyst's surface and participate in redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). acs.orgnih.gov These ROS are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less toxic substances. acs.orgnih.gov

A key strategy to enhance photocatalytic efficiency is to improve the separation of electron-hole pairs. Doping europium hydroxide or oxide with other metals, such as nickel or iron, has proven effective in this regard. nih.govacs.org Doping can introduce energy levels within the band gap of the host material, which can act as trapping sites for electrons, thereby inhibiting recombination. acs.orgnih.govwindows.net For example, in Fe-doped Eu₂O₃, oxygen vacancies are created that trap electrons, leading to enhanced charge separation and consequently, better photocatalytic performance. acs.orgnih.govwindows.net The presence of Eu³⁺ 4f energy levels in doped systems can also enable the absorption of visible light and contribute to more efficient electron-hole separation. nih.gov The synergistic effect between the dopant and the europium compound is crucial for maximizing the photocatalytic activity. inrim.it

Adsorption Phenomena and Environmental Remediation Utilizing Eu(OH)3

The interaction of europium(III) (Eu(III)), a trivalent lanthanide, with various geological materials is of significant interest for environmental remediation and the safety assessment of radioactive waste repositories, as Eu(III) serves as a chemical analogue for trivalent actinides like americium(III) and curium(III). nih.govmdpi.com The adsorption of Eu(III) onto mineral surfaces is a key mechanism that governs its mobility in the geosphere. This process is complex, involving multiple mechanisms that are influenced by environmental conditions such as pH, ionic strength, and the presence of other substances. mdpi.comnih.gov Understanding these adsorption phenomena is crucial for predicting the fate of trivalent radionuclides in the environment.

Adsorption Mechanisms of Eu(III) on Geological Materials (e.g., Kaolinite (B1170537), Granite, Muscovite)

The adsorption of Eu(III) on common geological materials like kaolinite, granite, and muscovite (B576469) is a heterogeneous process controlled by the specific properties of the mineral surfaces and the aqueous chemistry of the system.

Kaolinite: Kaolinite, a 1:1 aluminosilicate (B74896) clay mineral, adsorbs Eu(III) through a combination of mechanisms. researchgate.netresearchgate.net Studies show that Eu(III) adsorption on kaolinite is strongly dependent on pH, with the amount of adsorbed europium increasing as pH rises. mdpi.comscispace.com This pH dependence is linked to the deprotonation of surface hydroxyl groups (aluminol and silanol (B1196071) groups) on the edges of the kaolinite structure, which increases the negative surface charge and enhances cation adsorption. scispace.com At acidic pH, the adsorption is weaker and influenced by ionic strength, suggesting the prevalence of cation exchange or outer-sphere complexation. iaea.org As pH increases, inner-sphere complexation becomes the dominant mechanism. researchgate.net Molecular dynamics simulations have indicated that Eu³⁺ ions may be adsorbed at different energy sites on the kaolinite surface. mdpi.com

Granite: Granite is a complex crystalline rock composed of several minerals, including quartz, feldspar, and biotite (B1170702). iaea.orgecut.edu.cn Studies have revealed that the adsorption of Eu(III) onto granite is highly heterogeneous, with biotite being a primary mineral phase for Eu(III) uptake. nih.goviaea.orgacs.org Electron probe microanalysis has shown Eu enrichment on biotite grains, often correlated with a loss of interlayer potassium (K⁺), which strongly indicates that cation exchange is a major sorption mechanism. nih.gov The adsorption on granite is also pH-dependent; at pH values below 4, sorption decreases sharply, which is attributed to competition for exchangeable sites from dissolved cations like Al³⁺ and Fe³⁺ from the granite itself. nih.gov At pH above 4, adsorption shows a strong dependence on ionic strength but little on pH. nih.gov

Muscovite: Muscovite is a dioctahedral mica mineral that also shows a strong affinity for Eu(III). nih.govresearchgate.net Similar to kaolinite, Eu(III) adsorption on muscovite is highly dependent on pH. nih.govresearchgate.net However, it appears to be largely independent of the ionic strength when determined by Na⁺, suggesting a different mechanism than simple electrostatic attraction. nih.govresearchgate.net Research indicates that both planar and interlayer sites on mica minerals are available for adsorption. nih.govresearchgate.net Sequential extraction studies have shown that the adsorbed Eu(III) on muscovite is primarily in an ion-exchangeable form. nih.govresearchgate.net

| Geological Material | Key Minerals Involved | Primary Adsorption Mechanisms | Influence of pH | Influence of Ionic Strength | Source |

|---|---|---|---|---|---|

| Kaolinite | Kaolinite | Inner-sphere complexation, Outer-sphere complexation, Ion exchange | Strongly dependent; adsorption increases with pH | Influential in acidic pH range | mdpi.comresearchgate.netiaea.org |

| Granite | Biotite, Feldspar | Cation exchange (especially in biotite), Surface complexation | Strongly dependent; sharp decrease below pH 4 | Strongly dependent above pH 4 | nih.goviaea.orgacs.org |

| Muscovite | Muscovite | Ion exchange, Surface complexation | Strongly dependent | Largely independent | nih.govresearchgate.net |

Distinction between Outer-Sphere and Inner-Sphere Surface Complexation

The adsorption of Eu(III) onto mineral surfaces can occur through the formation of two main types of surface complexes: outer-sphere and inner-sphere complexes. The distinction between these two is critical for understanding the strength and reversibility of adsorption. researchgate.netresearchgate.net

Outer-Sphere Complexation: In outer-sphere complexation, the Eu(III) ion retains its full hydration shell (the layer of water molecules surrounding it in solution). researchgate.net The hydrated ion is attracted to the charged mineral surface through long-range electrostatic forces. researchgate.net This type of bonding is relatively weak and is more sensitive to changes in the ionic strength of the surrounding solution. iaea.org An increase in the concentration of other cations in the solution can more easily displace the Eu(III) ion from the surface. This mechanism is often dominant at lower pH values where the surface charge of the mineral is less negative. iaea.orgresearchgate.net

Inner-Sphere Complexation: Inner-sphere complexation involves the formation of a direct chemical bond between the Eu(III) ion and the mineral surface. researchgate.net In this process, the Eu(III) ion loses at least part of its hydration shell to bond directly with surface functional groups, such as the aluminol (Al-OH) and silanol (Si-OH) groups on the edges of clay minerals. researchgate.net These are covalent or ionic bonds and are much stronger and more stable than the electrostatic interactions of outer-sphere complexes. researchgate.net Consequently, inner-sphere complexation is less affected by changes in ionic strength and is considered a more permanent removal mechanism. researchgate.net This process becomes more prevalent as the pH increases, which promotes the deprotonation of surface hydroxyl groups, making them more reactive. mdpi.comresearchgate.net

Spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) can differentiate between these complexes by measuring the bond distances between europium and surface atoms. For instance, studies have identified shorter Eu-O distances (2.27 to 2.32 Å) for inner-sphere complexes and longer distances (2.42 to 2.52 Å) for hydrated outer-sphere complexes. mdpi.comresearchgate.net

| Characteristic | Outer-Sphere Complexation | Inner-Sphere Complexation | Source |

|---|---|---|---|

| Bonding | Electrostatic attraction; no direct bond | Direct covalent/ionic bond with surface atoms | researchgate.net |

| Hydration Shell | Eu(III) ion retains its full hydration shell | Eu(III) ion loses part of its hydration shell | researchgate.net |

| Bond Strength | Weak | Strong | researchgate.net |

| Influence of Ionic Strength | High; easily displaced by other cations | Low; less affected by other cations | iaea.orgresearchgate.net |

| Dominant pH Range | Lower pH | Higher pH | researchgate.net |

| Example Eu-O Distance | 2.42 - 2.52 Å | 2.27 - 2.32 Å | mdpi.com |

Ion Exchange Processes in Eu(III) Adsorption

Ion exchange is a crucial mechanism for the adsorption of Eu(III) on many geological materials, particularly clay minerals and micas like bentonite, biotite, and muscovite. nih.govnih.govresearchgate.net This process involves the replacement of cations that are naturally present on the mineral surface or within its structure with Eu(III) ions from the solution.

The cation exchange capacity (CEC) of a mineral is a measure of its ability to hold and exchange positive ions. Minerals with a permanent negative charge, arising from ionic substitutions within their crystal lattice (e.g., Al³⁺ for Si⁴⁺), readily attract and hold cations to maintain charge neutrality. Eu³⁺, with its high positive charge, can effectively compete for and occupy these exchange sites.

A significant example is the adsorption of Eu(III) on granite, where studies have shown that Eu(III) ions replace potassium (K⁺) ions in the interlayers of biotite. nih.gov This process is a true cation exchange reaction. Similarly, on kaolinite, ion exchange is considered a dominant mechanism in the acidic pH range. iaea.org Sequential extraction experiments on muscovite have also confirmed that a major fraction of adsorbed Eu(III) is in an ion-exchangeable form. nih.govresearchgate.net

The efficiency of ion exchange is strongly influenced by factors such as:

pH: At low pH, an abundance of H⁺ ions in solution can compete with Eu³⁺ for exchange sites, reducing adsorption. nih.gov

Ionic Strength: High concentrations of other cations (like Na⁺, Ca²⁺, K⁺) in the solution can compete with Eu³⁺ for the same exchange sites, leading to decreased Eu(III) adsorption. nih.govnih.gov This dependence on ionic strength is a key indicator that ion exchange or outer-sphere complexation is occurring. iaea.orgresearchgate.net